REACTION_SMILES
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[S:17]([Cl:18])([Cl:19])=[O:20].[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:11]1[CH:10]=[CH:9][c:8]1[c:7]([cH:15][cH:14][cH:13][cH:12]1)[CH:6]2[OH:16].[cH:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:11]1[CH:10]=[CH:9][c:8]1[c:7]([cH:15][cH:14][cH:13][cH:12]1)[CH:6]2[Cl:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1c2ccccc2C=Cc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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ClC1c2ccccc2C=Cc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |